B1577086 Pardaxin 1

Pardaxin 1

Cat. No.: B1577086
Attention: For research use only. Not for human or veterinary use.
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Description

Pardaxin 1 is a synthetic, membrane-lysing peptide originally isolated from the toxic secretions of the Pardachirus genus of flatfish, such as the Peacock Sole [5] . This 33-amino acid polypeptide (Sequence: H-GFFALIPKIISSPLFKTLLSAVGSALSSSGEQE-OH) is characterized by its cationic and amphipathic nature, which facilitates its interaction with anionic cell membranes [1] . Its helix-hinge-helix structure is common among peptides that selectively disrupt bacterial and mammalian cells [1] . In cancer research, this compound demonstrates potent antitumor activity by triggering multiple apoptotic pathways. Its mechanism involves inducing reactive oxygen species (ROS) production, disrupting mitochondrial membrane potential, and causing endoplasmic reticulum (ER) stress [3] [6] . This leads to the release of cytochrome c and activation of caspase-dependent apoptosis in various human cancer cell lines, including fibrosarcoma (HT-1080), cervical carcinoma (HeLa), and ovarian cancer (PA-1, SKOV3) cells [3] [9] . This compound has also been shown to activate excessive mitophagy and inhibit proliferation in vivo, showing efficacy in reducing tumor volume in canine studies and murine models [8] . As an antimicrobial peptide (AMP), this compound exhibits broad-spectrum activity against pathogens like Escherichia coli by forming pores in the bacterial cell membrane, leading to lysis [4] . This membrane-disrupting mechanism, which is less likely to induce resistance compared to conventional antibiotics, makes it a valuable tool for studying novel anti-infective strategies [4] . This product is provided as a lyophilized powder for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

GFFALIPKIISSPLFKTLLSAVGSALSSSGEQE

Origin of Product

United States

Molecular Architecture and Structural Biology of Pardaxin 1

Primary Amino Acid Sequence and Peptide Composition

Pardaxin (B1611699) 1 is a single-chain peptide typically composed of 33 amino acids. novoprolabs.comcore.ac.ukresearchgate.netmdpi.comnih.govbicnirrh.res.in The sequence of synthetic pardaxin Pa4, which is identical to the peptide isolated from Pardachirus marmoratus, is GFFALIPKIISSPLFKTLLSAVGSALSSSGGQE. nih.govnovoprolabs.comnih.gov Pardaxins are generally described as acidic peptides, rich in residues such as Asp, Ser, Gly, and Ala, while lacking Arg, Tyr, and Trp in some isoforms. core.ac.ukresearchgate.net The peptide is also characterized by its cationic and amphipathic nature, which facilitates its interaction with anionic membranes. wikipedia.orgresearchgate.netplos.orgmdpi.com The molecular weight of Pardaxin 1 (C154H248N36O45) is approximately 3323.8 g/mol . nih.gov

Here is the primary amino acid sequence of this compound (Pa4):

PositionAmino Acid
1G
2F
3F
4A
5L
6I
7P
8K
9I
10I
11S
12S
13P
14L
15F
16K
17T
18L
19L
20S
21A
22V
23G
24S
25A
26L
27S
28S
29S
30G
31G
32Q
33E

Secondary and Tertiary Structural Conformations

The secondary and tertiary structures of this compound are highly dependent on the surrounding environment, particularly the presence of membrane-mimicking systems like micelles or lipid bilayers. nih.govnih.govplos.orgnih.gov In aqueous solutions, pardaxins are generally unstructured but become highly helical upon the addition of organic solvents like trifluoroethanol (TFE) or synthetic lipids. nih.gov

Early studies in organic solvents suggested an L-shaped conformation with a bend around proline-13. nih.gov However, in membrane-mimicking environments, such as sodium dodecylphosphocholine (B1670865) (SDPC) micelles, this compound (Pa4) adopts a bend-helix-bend-helix motif. nih.govresearchgate.netrcsb.orgnih.gov The angle between the two main helices in this conformation has been determined to be approximately 122 ± 9°. nih.govresearchgate.netrcsb.orgnih.gov In contrast, when bound to lipopolysaccharide (LPS) micelles, Pa4 adopts a unique helix-turn-helix conformation resembling a "horseshoe". nih.govrcsb.orgnih.gov These differences highlight the adaptability of this compound's structure based on its interaction partner.

A prominent structural feature of pardaxin is the presence of alpha-helical segments. wikipedia.orgresearchgate.netplos.org The peptide is often described as having a helix-hinge-helix or bend-helix-bend-helix structure. nih.govwikipedia.orgresearchgate.netebi.ac.uk This motif is common in peptides that interact with membranes. wikipedia.orgebi.ac.uk Specifically, this compound contains an N-terminal helix and a C-terminal helix connected by a linker or hinge region. nih.govresearchgate.netplos.orgresearchgate.net Proline residues at positions 7 and 13 are predicted to flank the hinge region and can induce bends in the structure. nih.gov The angle between the N- and C-terminal helical domains is a key characteristic of its tertiary structure in membrane-mimicking environments. nih.govresearchgate.netrcsb.orgnih.gov

The N-terminal and C-terminal regions of this compound play distinct roles in its interaction with membranes and its function. The N-terminal segment is generally considered hydrophobic and is thought to be involved in the insertion of the peptide into lipid bilayers and in the aggregation process. nih.govwikipedia.orgplos.org In contrast, the C-terminal helix is markedly amphipathic and is implicated in the formation of ion channels. nih.govwikipedia.orgplos.org Studies using solution NMR have indicated that the N-terminal domain is solvent-protected in micelles, while the C-terminal residues (specifically 30-33) are solvent-exposed. nih.govrcsb.org The stability of the C-terminal helix is considered crucial for its role in ion channel formation. plos.org

Alpha-Helical Motifs (e.g., Helix-Hinge-Helix, Bend-Helix-Bend-Helix, Helix-Turn-Helix)

Advanced Structural Determination Methodologies

Various advanced techniques have been employed to elucidate the structure of this compound, particularly in environments that mimic biological membranes.

NMR spectroscopy is a powerful tool for determining the high-resolution structure of peptides like pardaxin, especially in membrane-mimicking environments. nih.govresearchgate.netrcsb.orgnih.govrcsb.orgmdpi.comresearchgate.net Both solution NMR and solid-state NMR approaches have provided valuable insights into this compound's structure and its interactions with membranes. nih.govresearchgate.netrcsb.orgnih.gov

Solution NMR spectroscopy has been extensively used to determine the structure of this compound in various membrane-mimicking systems, such as detergent micelles. nih.govresearchgate.netrcsb.orgnih.govresearchgate.net Techniques like 1H solution NMR spectroscopy have been applied to obtain high-resolution structures. nih.govresearchgate.netrcsb.orgnih.gov Paramagnetic solution NMR experiments have also been used to assess the solvent accessibility of different parts of the peptide. nih.govrcsb.orgnih.gov Other solution NMR methods, including tr-NOESY, STD NMR, and CPMG relaxation dispersion experiments, have been utilized to determine three-dimensional structures and study interactions with molecules like LPS. nih.govrcsb.orgnih.govresearchgate.net These studies have revealed that the structure determined by solution NMR can vary significantly depending on the specific membrane-mimicking system used. nih.govrcsb.orgnih.govrcsb.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Solid-State NMR Characterization

Solid-state NMR (ss-NMR) is a powerful technique for investigating the structure and orientation of membrane-associated peptides like this compound in environments that closely mimic biological membranes. researchgate.net Studies utilizing ss-NMR on this compound (specifically Pa4, a pardaxin variant) in lipid bilayers have provided insights into its conformation and interaction with membranes. rcsb.orgnih.govresearchgate.net

13C-15N rotational echo double-resonance (REDOR) experiments in multilamellar vesicles have supported the helical conformation of the C-terminal segment of this compound. rcsb.orgnih.gov Furthermore, 2H NMR experiments have demonstrated that the peptide induces considerable disorder in both the head-groups and the hydrophobic core of lipid bilayers. rcsb.orgnih.gov

Solid-state NMR studies have indicated that the orientation of the C-terminal helix is dependent on the lipid bilayer composition. In DMPC (1,2-dimyristoyl-phosphatidylcholine) bilayers, the C-terminal helix appears to adopt a transmembrane orientation. rcsb.orgnih.govresearchgate.net In contrast, in POPC (1-palmitoyl-2-oleoyl-phosphatidylcholine) bilayers, this domain is heterogeneously oriented on the lipid surface and exhibits slow motion on the NMR timescale. rcsb.orgnih.govresearchgate.net These findings highlight the influence of lipid environment on the peptide's membrane interaction and structure.

Molecular Dynamics (MD) Simulations in Membrane Environments

Molecular Dynamics (MD) simulations have been extensively used to gain a molecular-level understanding of this compound's interactions, structural dynamics, and orientation within various membrane environments. plos.orgnih.govmodares.ac.ir All-atom MD simulations have been performed to investigate the behavior of pardaxin in different lipid bilayers, including DMPC, DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine), POPC, POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), and mixed POPG/POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) bilayers. plos.orgnih.gov

These simulations have shown that the C-terminal helix of pardaxin is generally maintained across different model bilayers. plos.orgnih.gov The simulations also revealed that pardaxin tends to tilt into DMPC, DPPC, and POPG/POPE mixed bilayers more significantly than into POPC and POPG bilayers. plos.orgnih.gov The structure of zwitterionic membranes was observed to be more affected by the peptide compared to anionic bilayers. plos.orgnih.gov

MD simulations have further demonstrated that the cationic residues of pardaxin can "snorkel" towards the interface of lipid bilayers, and phenylalanine residues play important roles in peptide-membrane interactions. plos.orgnih.gov These computational studies provide valuable insights into the molecular basis of pardaxin's membrane activity and its dependence on lipid composition. plos.orgnih.gov

Biophysical Techniques for Conformational Analysis (e.g., Circular Dichroism, Isothermal Titration Calorimetry, Dynamic Light Scattering)

Various biophysical techniques are employed to analyze the conformational changes of this compound and its interactions with membranes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely used to determine the secondary structure of pardaxin in different environments. Studies have shown that the helicity of pardaxin can increase in the presence of liposomes or synthetic lipids. scilit.complos.org For instance, an increase in helicity has been observed in the presence of dimyristoylphosphatidylglycerol (DMPG) and dimyristoylphosphatidylethanolamine (B1222843) (DMPE) bilayers. plos.org However, some studies have also suggested a decrease in alpha-helical content in the presence of lipid molecules, potentially related to the unstructured nature of the N-terminal helix in model membranes. plos.org CD results have also indicated a correlation between alpha-helical content, hydrophobicity, and the pore-forming properties of pardaxin analogues at different pH values. capes.gov.br

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique for quantifying the thermodynamic parameters of the interaction between pardaxin and lipid membranes. researchgate.netresearchgate.netku.dk ITC studies have been used to characterize the binding of pardaxin to lipopolysaccharide (LPS) micelles, providing information on the binding kinetics and energetics of the interaction. researchgate.netnih.govnih.gov ITC can help determine the affinity and stoichiometry of peptide-membrane binding. ku.dk

Dynamic Light Scattering (DLS): DLS is used to measure the size distribution of lipid vesicles and to assess changes in vesicle size upon interaction with pardaxin. researchgate.netbiorxiv.orgfrontiersin.orguminho.ptcore.ac.uk DLS experiments can indicate whether the peptide causes aggregation or disruption of lipid membranes. uminho.ptcore.ac.uk For example, DLS has been used to confirm the size of large unilamellar vesicles (LUVs) and to study the effect of peptides on vesicle size and size distribution. biorxiv.orgfrontiersin.orguminho.pt Changes in DLS parameters can suggest interactions that lead to membrane destabilization. uminho.pt

These biophysical techniques, in conjunction with NMR and MD simulations, provide a comprehensive picture of how this compound interacts with and perturbs biological membranes at different levels of detail.

Here is a summary of some research findings from the discussed techniques:

TechniqueKey Finding(s)Relevant Lipid System(s)Source(s)
Solid-State NMRC-terminal helix helical; induces disorder in head-groups and hydrophobic core; orientation is lipid-dependent.DMPC, POPC, Multilamellar vesicles rcsb.orgnih.govresearchgate.net
MD SimulationsC-terminal helix maintained; tilting varies with lipid type; affects zwitterionic membranes more; residue snorkeling.DMPC, DPPC, POPC, POPG, POPG/POPE plos.orgnih.gov
Circular Dichroism (CD)Helicity can increase or decrease depending on lipid environment; correlates with hydrophobicity and pore formation.Liposomes, Synthetic lipids, TFE/water scilit.complos.orgcapes.gov.br
Isothermal Titration Calorimetry (ITC)Characterizes binding kinetics and thermodynamics of peptide-membrane interaction.LPS micelles, DOPG bilayers researchgate.netresearchgate.netku.dknih.gov
Dynamic Light Scattering (DLS)Measures vesicle size and changes upon peptide interaction; indicates membrane disruption.LPS, LUVs, POPC/CHOL liposomes researchgate.netbiorxiv.orgfrontiersin.orguminho.ptcore.ac.uk

Mechanistic Elucidation of Pardaxin 1 Action at the Cellular and Molecular Level

Interactions with Biological Membranes

A primary mechanism of Pardaxin (B1611699) 1 action involves its interaction with biological membranes. As a cationic and amphipathic peptide, Pardaxin 1 is capable of interacting with the lipid bilayers of cell membranes, leading to various effects, including disruption, permeabilization, and pore formation. flybase.orgidentifiers.orgfishersci.ie

Lipid Bilayer Disruption and Permeabilization

This compound interacts with lipid bilayers, causing their disruption and increasing their permeability. This interaction is crucial for its biological activities, including its effects on bacterial and mammalian cells. Studies have shown that this compound can permeabilize vesicles, leading to the release of their contents. fishersci.ienih.govciteab.com The extent and mechanism of disruption and permeabilization are influenced by the composition of the lipid bilayer. nih.govciteab.com For instance, Pardaxin has been shown to disrupt the lipid bilayer in a manner dependent on membrane components. nih.gov

Pore Formation Mechanisms (e.g., Barrel-Stave, Toroidal Models)

This compound is recognized as a pore-forming peptide. fishersci.ieciteab.comlipidmaps.org The interaction with membranes can lead to the formation of channel-like pores that compromise cell integrity. flybase.org Several models describe the pore formation mechanisms of antimicrobial peptides like Pardaxin, including the barrel-stave and toroidal pore models. citeab.comwikipedia.orglipidmaps.org In the barrel-stave model, peptides are thought to align in a barrel-like structure within the membrane, creating a pore lined by the hydrophilic faces of the peptides. citeab.comlipidmaps.org The toroidal model involves peptides inserting into the membrane and inducing a curvature that leads to the formation of a pore lined by both peptides and lipid headgroups. citeab.comwikipedia.orglipidmaps.org

Research suggests that Pardaxin's mode of action and pore formation mechanism can be sensitive to the lipid composition of the bilayer. Solid-state NMR studies indicate that Pardaxin can adopt a transmembrane orientation in certain lipid bilayers, consistent with a barrel-stave mechanism. citeab.comciteab.com In other lipid environments, a different orientation may lead to alternative mechanisms like the carpet model, where peptides accumulate on the membrane surface and cause disruption without forming discrete transmembrane pores. identifiers.orgciteab.comcmdm.tw Electrophysiological analyses have also been used to study the pore-forming activity of peptides like Pardaxin, with different current signals potentially corresponding to distinct pore formation models. lipidmaps.orgfishersci.ca

Influence of Membrane Composition on Peptide-Membrane Interactions

The composition of the biological membrane significantly influences the interaction of this compound with the lipid bilayer. The presence and proportion of different lipids, such as zwitterionic (e.g., phosphatidylcholine, phosphatidylethanolamine, sphingomyelin) and anionic lipids (e.g., phosphatidylglycerol, phosphatidylserine), as well as cholesterol, play a crucial role in determining the peptide's binding, insertion, orientation, and ultimately, its mechanism of action. flybase.orgidentifiers.orgnih.govciteab.comcmdm.tw

For example, studies using solid-state NMR have shown that the membrane orientation and interactions of pardaxins are dependent on the lipid composition. nih.govwikipedia.org Pardaxin has been observed to align differently in bilayers composed of different phosphatidylcholines (e.g., POPC vs. DMPC), leading to different proposed mechanisms of disruption (carpet vs. barrel-stave). citeab.comcmdm.tw The presence of anionic lipids can affect the peptide's ability to disrupt bilayers and may restrict its interaction to the upper layer of the membrane. citeab.comcmdm.tw Cholesterol also plays a significant role in the peptide's activity. nih.gov

Quantitative data on the influence of membrane composition can be derived from studies measuring peptide binding, membrane insertion depth, and the extent of membrane permeabilization or disruption in liposomes or model membranes of varying lipid compositions. For instance, experiments measuring the release of encapsulated markers from vesicles with different lipid compositions upon addition of Pardaxin provide insights into the efficiency of permeabilization based on membrane components.

Interactive Data Table Suggestion: A table could display the percentage of marker release from liposomes with varying lipid compositions (e.g., pure PC, PC:PG mixtures, PC:Cholesterol mixtures) at different Pardaxin concentrations, illustrating the impact of membrane composition on permeabilization efficiency.

Residue-Specific Membrane Insertion and Orientation

The interaction of this compound with the membrane involves specific amino acid residues and influences the peptide's orientation within the lipid bilayer. Pardaxin typically exhibits an alpha-helical structure, and its amphipathic nature facilitates insertion into membranes. identifiers.orgciteab.comlipidmaps.org

Solid-state NMR experiments have provided detailed information on the orientation of Pardaxin in model membranes. These studies indicate that the C-terminal helix can have a transmembrane orientation in certain bilayers (e.g., DMPC), while in others (e.g., POPC), it may be oriented differently on the lipid surface. citeab.comciteab.comlipidmaps.org Molecular dynamics simulations also offer insights into the insertion behavior and orientation of the peptide and the role of specific residues. cmdm.twfishersci.se Cationic residues are often found to snorkel towards the membrane interface, while hydrophobic residues interact with the lipid core. fishersci.iecmdm.twwikipedia.org The N-terminal and C-terminal helices, as well as specific residues like prolines, have been implicated in the peptide's membrane activity and pore formation. citeab.comcmdm.tw

Detailed research findings from NMR and simulation studies can include data on the tilt angle of helices relative to the membrane normal, the depth of insertion of specific residues, and the interactions (e.g., hydrogen bonds, van der Waals) between peptide residues and lipid molecules.

Interactive Data Table Suggestion: A table could present data on the tilt angles of Pardaxin helices in different lipid environments as determined by solid-state NMR or molecular dynamics simulations, highlighting how membrane composition affects peptide orientation. Another table could show the average insertion depth of key residues within the membrane.

Intracellular Signaling Pathway Modulation

Beyond its direct effects on the cell membrane, this compound has also been shown to modulate intracellular signaling pathways, contributing to its biological effects, particularly in the context of inducing apoptosis in target cells. flybase.orglipidmaps.org

Reactive Oxygen Species (ROS) Generation and Oxidative Stress Induction

A significant aspect of this compound's intracellular activity is its ability to induce the generation of reactive oxygen species (ROS), leading to oxidative stress within the cell. flybase.orglipidmaps.orgmims.com Studies have demonstrated that treatment with Pardaxin can cause a rapid increase in intracellular ROS production. lipidmaps.orgmims.com

This increase in ROS is implicated in the induction of apoptosis by Pardaxin. flybase.orgmims.com Oxidative stress can trigger various downstream signaling events that lead to programmed cell death. lipidmaps.orgalfa-chemistry.comciteab.com Research has linked Pardaxin-induced ROS accumulation to the activation of caspase pathways, disruption of mitochondrial membrane potential, and the translocation of apoptosis-inducing factors. flybase.orglipidmaps.orgmims.com The generation of ROS and the resulting oxidative stress appear to be critical steps in the apoptotic signaling cascade initiated by Pardaxin in certain cell types. flybase.orgmims.com Furthermore, Pardaxin's induction of oxidative stress may involve the modulation of antioxidant defense systems, such as the activation of transcription factors like Nrf-2. lipidmaps.orgciteab.com

Quantitative data on ROS generation can include measurements of fluorescent indicators of ROS in cells treated with varying concentrations of Pardaxin over time.

Interactive Data Table Suggestion: A table could show the relative levels of intracellular ROS in cells treated with different concentrations of Pardaxin at various time points, illustrating the dose- and time-dependent induction of oxidative stress.

Calcium Homeostasis Perturbation and Influx Mechanisms

This compound's interaction with cellular membranes can lead to increased calcium influx. smolecule.com Studies have shown that in the presence of extracellular calcium, noncytotoxic concentrations of pardaxin elicit a concentration-dependent rise in intracellular calcium concentration ([Ca++]i) in bovine adrenal medullary chromaffin cells. nih.gov This suggests that pardaxin may induce transmembranal Ca++ influx. nih.gov The peptide's ability to form pores or disrupt lipid bilayers is thought to contribute to this increased calcium uptake, which is considered critical for mediating some of its cellular effects, including apoptosis. smolecule.com However, research also indicates that pardaxin can stimulate exocytosis in these cells even without a rise in [Ca++]i, suggesting that in addition to being a pore-forming molecule, it might directly affect exocytosis in a Ca++-independent manner. nih.gov

Activation of Apoptotic Signaling Cascades

This compound is a potent inducer of apoptosis in various cancer cell lines, including human cervical carcinoma (HeLa) and human fibrosarcoma (HT-1080) cells. wikipedia.orgoup.comnih.gov This programmed cell death is a key mechanism contributing to its antitumor activity. smolecule.com this compound triggers both caspase-dependent and caspase-independent apoptotic pathways. wikipedia.orgoup.comnih.gov The induction of apoptosis is often accompanied by mitochondrial dysfunction and the accumulation of reactive oxygen species (ROS). oup.comnih.gov

Caspase-Dependent Apoptosis Pathways

This compound activates caspase cascades, which are central to the execution of apoptosis. oup.comoup.com Studies in HeLa cells have shown that pardaxin treatment leads to the activation of caspase-3 and caspase-7. oup.comoup.com This activation is detected by the cleavage of a DNA probe containing the DEVD sequence. oup.comoup.com For instance, HeLa cells treated with 13 μg/ml pardaxin exhibited a significant increase in caspase-3/-7 activity. oup.comoup.com The release of cytochrome c (Cyt c) from mitochondria into the cytosol is a key event in the activation of caspase-dependent apoptosis, as Cyt c binds to apoptotic protease activating factor (Apaf)-1, leading to the formation of the apoptosome and subsequent caspase activation. oup.comoup.com Pardaxin treatment has been shown to increase cytosolic Cyt c levels. oup.comoup.com

Caspase-Independent Apoptosis Pathways

In addition to activating caspases, this compound also triggers caspase-independent apoptotic pathways. wikipedia.orgoup.comoup.com A significant mechanism involves the release of apoptosis-inducing factor (AIF) from the mitochondrial intermembrane space. oup.comoup.com Following pardaxin treatment, AIF translocates to the nucleus, where it can induce chromatin condensation and DNA fragmentation independently of caspase activity. oup.comoup.com Studies in HeLa cells have demonstrated AIF translocation to the nucleus upon pardaxin exposure. oup.comoup.com

Mitochondrial Membrane Potential Disruption

Mitochondrial dysfunction is a crucial event in pardaxin-induced apoptosis. oup.comnih.gov Pardaxin treatment leads to the disruption of the mitochondrial membrane potential (MMP). oup.comnih.gov A decrease in MMP is considered a key regulator of the intrinsic apoptosis pathway. oup.comoup.com In HT-1080 cells treated with 15 μg/mL pardaxin, the MMP significantly decreased in a time-dependent manner. nih.gov This disruption facilitates the release of pro-apoptotic factors like Cyt c and AIF from the mitochondria. oup.comoup.com

Table 1: Effect of Pardaxin on Mitochondrial Membrane Potential in HT-1080 Cells

Treatment (15 μg/mL Pardaxin)Percentage of Cells with Polarized Mitochondria
Untreated Control100%
3 hours87.77%
6 hours65.77%
12 hours42.70%

Data derived from research on HT-1080 cells nih.gov.

Endoplasmic Reticulum Stress and Unfolded Protein Response (UPR)

This compound has been shown to induce endoplasmic reticulum (ER) stress, which in turn activates the unfolded protein response (UPR). wikipedia.orgoup.com The ER is vital for protein synthesis, folding, and secretion, and the accumulation of unfolded or misfolded proteins within the ER lumen triggers ER stress. oup.commdpi.com The UPR is a cellular mechanism aimed at restoring ER homeostasis; however, prolonged or severe ER stress can lead to apoptosis. oup.comnih.govnih.gov Pardaxin treatment has been observed to cause ER dilation, indicative of ER stress induction. oup.com This stress can disrupt protein folding and contribute to the activation of apoptotic pathways. wikipedia.orgoup.com

Modulation of Specific Kinase Pathways (e.g., MAPK, ERK, JNK, p38)

This compound's mechanism of action involves the modulation of specific kinase pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. wikipedia.orgoup.comresearchgate.net The MAPK family includes key signaling cascades such as ERK, JNK, and p38, which are involved in various cellular processes, including stress responses and apoptosis. thermofisher.comfrontiersin.orgscienceopen.comnih.govnih.gov

Pardaxin has been shown to activate the JNK pathway. wikipedia.orgoup.com Reactive oxygen species (ROS) production, triggered by pardaxin, contributes to the activation of JNK signaling. wikipedia.orgoup.com Activated JNK can lead to the phosphorylation of transcription factors like AP-1 (composed of cFOS and cJun), which in turn can result in the activation of caspases and contribute to apoptosis. wikipedia.orgoup.com Studies have indicated that scavenging ROS production can alleviate c-Jun activation, and knockdown of c-Jun can abrogate pardaxin-induced caspase activation and cell death, highlighting the role of ROS and JNK/c-Jun in pardaxin-induced apoptosis signaling. oup.comoncotarget.com

While the direct modulation of ERK and p38 by this compound is less extensively detailed in the provided information compared to JNK, MAPK pathways in general are known to be involved in cellular responses to stress and can influence apoptotic outcomes. thermofisher.comfrontiersin.orgscienceopen.comnih.govnih.gov Further research may elucidate the precise roles of ERK and p38 in the context of this compound's multifaceted cellular effects.

Table 2: Key Signaling Pathways Modulated by this compound

Signaling PathwayEffect of this compoundDownstream Effects
Calcium InfluxIncreased intracellular calcium concentrationPotential contribution to apoptosis and exocytosis (also Ca++-independent effects)
Caspase-Dependent ApoptosisActivation of caspases (e.g., caspase-3, caspase-7)Execution of programmed cell death
Caspase-Independent ApoptosisRelease and nuclear translocation of AIFChromatin condensation and DNA fragmentation
Mitochondrial Membrane PotentialDisruption and decrease in MMPRelease of Cyt c and AIF
Endoplasmic Reticulum Stress/UPRInduction of ER stress and activation of UPRDisruption of protein folding, potential contribution to apoptosis
JNK PathwayActivation (partially mediated by ROS)Phosphorylation of transcription factors (e.g., c-Jun), caspase activation, apoptosis
ERK PathwayModulation suggested within MAPK context, specific direct effects require further studyInvolved in cell division, stress responses, apoptosis
p38 PathwayModulation suggested within MAPK context, specific direct effects require further studyActivated by stress and inflammatory cytokines, involved in apoptosis

Autophagy and Mitophagy Induction

Pardaxin has been shown to activate autophagy, a cellular process involving the degradation and recycling of damaged organelles and proteins. frontiersin.orgnih.govmdpi.comnih.gov Studies in human ovarian cancer cells (PA-1 and SKOV3) have indicated that pardaxin treatment leads to increased expression of proteins associated with autophagosome formation, including Beclin, p62, and LC3. nih.govmdpi.comnih.gov

Furthermore, pardaxin has been observed to induce mitophagy, a selective form of autophagy specifically targeting damaged mitochondria. nih.govmdpi.comnih.govnih.gov Evidence for mitophagy activation includes enhanced mitochondrial fragmentation and the aforementioned increase in autophagy markers. nih.govmdpi.comnih.gov This induction of excessive mitophagy is associated with the overproduction of reactive oxygen species (ROS) within the mitochondria, contributing to mitochondrial membrane depolarization and the subsequent activation of mitochondria-mediated apoptosis. nih.govmdpi.com The disruption of the mitochondrial network involves the downregulation of fusogenic proteins like MFN1/2 and L-/S-OPA1, alongside the upregulation of fission-related proteins such as DRP1 and FIS1. nih.govmdpi.com

Research findings in PA-1 and SKOV3 cells illustrate the impact of pardaxin on key autophagy-related proteins:

ProteinFold Change (5 µM Pardaxin, 24h) in PA-1 Cells (vs Control)Fold Change (5 µM Pardaxin, 24h) in SKOV3 Cells (vs Control)
Beclin5.2 ± 0.54.3 ± 0.3
LC3-I/II2.5 ± 0.117.1 ± 1.4
p626.9 ± 0.44.6 ± 0.3

These data indicate a significant increase in the expression levels of these markers following pardaxin treatment, supporting the activation of autophagy. mdpi.com

Inflammatory Signaling Cascade Stimulation

In the context of Staphylococcus aureus infection in mice with skin injuries, pardaxin treatment was associated with a decrease in the levels of certain pro-inflammatory cytokines and chemokines at the infection site, specifically TNF-α, IL-6, and MCP-1, which were induced by the bacterial infection. nih.govresearchgate.net This suggests a potential role for pardaxin in attenuating infection-induced inflammation in this specific model. nih.gov

Conversely, other studies exploring the broader immunomodulatory characteristics of antimicrobial peptides, including pardaxin, mention their abilities to activate and differentiate immune cells and regulate inflammation-related signaling pathways such as the TLR signaling pathway, NF-κB pathway, and MAPK pathway. researchgate.netmdpi.com The NF-κB pathway, in particular, is known to regulate the expression of various pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and inflammatory chemokines. mdpi.com While a study on murine fibrosarcoma suggested that pardaxin might induce apoptosis through the death receptor/NF-κB signaling pathway, this finding related to apoptosis induction rather than a direct stimulation of inflammatory signaling cascades for pro-inflammatory outcomes. mdpi.comresearchgate.netnih.gov Another study in oral squamous cell carcinoma noted that pardaxin could attenuate the generation of prostaglandin (B15479496) E2 (PGE2), a pro-inflammatory mediator involved in cancer progression. scienceopen.com

The available research indicates that pardaxin can influence components of inflammatory pathways, sometimes leading to a reduction in specific inflammatory markers in certain conditions like bacterial infection, while the broader impact on stimulating inflammatory signaling cascades for pro-inflammatory purposes requires more direct evidence.

Diverse Biological Activities and Biomedical Potential of Pardaxin 1

Antimicrobial Efficacy and Spectrum of Activity

Pardaxin (B1611699) 1 exhibits broad-spectrum antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi and viruses. researchgate.netnih.govexplorationpub.com Its effectiveness against a wide array of microorganisms positions it as a promising candidate for developing new antimicrobial therapies, especially in the face of increasing drug resistance. nih.govresearchgate.net

Antibacterial Activity Against Gram-Positive Organisms (e.g., Staphylococcus aureus)

Pardaxin 1 has shown significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govasm.org Studies have demonstrated that pardaxin can decrease MRSA bacterial counts in infected wounds and promote wound healing in mouse models. researchgate.netresearchgate.netasm.org In vitro studies have also confirmed its activity against MRSA. researchgate.netnih.gov

Antibacterial Activity Against Gram-Negative Organisms (e.g., Escherichia coli)

This compound is also effective against Gram-negative bacteria, such as Escherichia coli. researchgate.netnih.govresearchgate.netnih.gov Research evaluating the antimicrobial efficacy of pardaxin against both standard and clinical strains of E. coli has shown promising results. nih.govresearchgate.netnih.gov For instance, a study using disk diffusion and microdilution tests reported minimum inhibitory concentrations (MICs) of Pardaxin against a clinical strain of E. coli at 390 µg/ml and a standard strain at 450 µg/ml. These concentrations were considered acceptable when compared to erythromycin. nih.govresearchgate.netnih.gov The study concluded that pardaxin possesses antimicrobial properties against both standard and clinical E. coli strains. nih.govresearchgate.netnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Pardaxin against Escherichia coli Strains

E. coli StrainMIC (µg/ml)
Clinical Strain390
Standard Strain (ATCC 25922)450

Antifungal Properties

This compound has been reported to possess antifungal properties. upm.edu.my While specific detailed research findings on its antifungal spectrum and efficacy were not extensively detailed in the provided snippets, its classification as having antifungal activity indicates its potential in addressing fungal infections. upm.edu.myoup.com

Antiviral Properties

This compound also exhibits antiviral properties. upm.edu.myoup.com Similar to its antifungal activity, detailed mechanisms and specific viral targets were not fully elaborated in the provided search results, but its inclusion in the list of activities suggests a role in inhibiting viral pathogens. upm.edu.myoup.com

Mechanisms of Antimicrobial Action (e.g., Membrane Lysis, Metabolic Inhibition)

The primary mechanism of antimicrobial action of this compound involves the disruption of the bacterial cell membrane. researchgate.netnih.govsmolecule.comresearchgate.net Pardaxin interacts with the lipid bilayer of the cell membrane, leading to pore formation and subsequent leakage of intracellular contents, ultimately causing cell death. nih.govresearchgate.netresearchgate.net This membrane-disrupting activity is a key advantage, as it reduces the likelihood of resistance development compared to antibiotics that target specific cellular processes. nih.govresearchgate.net Pardaxin's cationic and amphipathic nature facilitates its binding to the negatively charged bacterial cell membranes through electrostatic interactions. nih.govmdpi.com This interaction can lead to changes in the electrochemical potential of the membrane, causing damage and permeation. researchgate.net The mechanism can be described by models such as the "carpet mechanism," where the peptide accumulates on the membrane surface, altering fluidity and causing leakage. smolecule.comexplorationpub.com In addition to membrane disruption, pardaxin has also been reported to potentially inhibit intracellular processes, though membrane interaction is a prominent mechanism. nih.govexplorationpub.com

Anticancer Activity and Therapeutic Mechanisms

Beyond its antimicrobial effects, this compound has demonstrated significant anticancer activity against various cancer cell lines and in in vivo models. nih.govnih.govscienceopen.comupm.edu.mymdpi.comfrontiersin.orgresearchgate.netmdpi.comoncotarget.com It is considered a potential anticancer peptide (ACP) due to its ability to selectively target cancer cells while having less toxicity to normal tissues. nih.govmdpi.comresearchgate.netmdpi.com

This compound exerts its anticancer effects through multiple mechanisms of action. frontiersin.orgresearchgate.net One key mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govscienceopen.commdpi.comfrontiersin.orgmdpi.comoncotarget.com Studies have shown that pardaxin can trigger caspase-dependent and reactive oxygen species (ROS)-mediated apoptosis in various cancer cell lines, including human fibrosarcoma HT-1080 cells and human cervical carcinoma HeLa cells. nih.govoup.commdpi.commdpi.comoncotarget.com This apoptotic process involves events such as the externalization of plasma membrane phosphatidylserine (B164497), chromatin condensation, elevation of caspase-3/7 activities, disruption of mitochondrial membrane potential, and accumulation of ROS. nih.govmdpi.commdpi.com

This compound can also induce cell cycle arrest in cancer cells, typically in the G2/M phase, which interferes with cell proliferation. scienceopen.comfrontiersin.orgresearchgate.net Furthermore, pardaxin has been shown to cause cell necrosis in some cancer cell lines. frontiersin.org Other reported mechanisms include the targeting of the endoplasmic reticulum (ER), leading to c-FOS overproduction and subsequent elimination of cancer cells, and the suppression of angiogenesis. researchgate.netfrontiersin.orgresearchgate.net Pardaxin's selective toxicity towards cancer cells is attributed, in part, to the differences in membrane composition between cancer and normal cells, with pardaxin showing a higher affinity for the anionic plasma membranes characteristic of cancer cells. nih.govoup.commdpi.commdpi.com

Research findings highlight the efficacy of pardaxin against various cancer types. It has shown activity against fibrosarcoma, oral squamous carcinoma, ovarian cancer cells, cervical carcinoma, and canine perianal gland adenoma. scienceopen.comfrontiersin.orgmdpi.comoncotarget.com In vivo studies, such as those using murine fibrosarcoma and hamster buccal pouch models, have demonstrated that pardaxin can inhibit tumor growth. scienceopen.commdpi.comoncotarget.com

Table 2: Anticancer Activities and Mechanisms of this compound

Cancer Cell Type/ModelObserved ActivityProposed Mechanisms
Murine Fibrosarcoma (MN-11)Growth inhibition, Apoptosis induction, Reduced colony formationMembrane structure alteration, Apoptotic features (condensed chromatin, nuclear envelope lysis, shrunken cytoplasm)
Human Fibrosarcoma (HT-1080)Apoptosis inductionCaspase-dependent and ROS-mediated intrinsic apoptotic pathway, Disruption of mitochondrial membrane potential, ROS accumulation
Human Cervical Carcinoma (HeLa, HeLa299, CaSki, C33A)Cell death, Apoptosis inductionActivation of caspase-3 and caspase-7, Disruption of mitochondrial membrane potential, ROS accumulation, Cross-talk with UPR, c-Jun, and ROS pathways
Oral Squamous Cell Carcinoma (SCC-4)Reduced cell viability, Apoptosis induction, Cell cycle arrest (G2/M)Upregulation of caspase-3 activity
Canine Perianal Gland AdenomaSignificant reduction in tumor growthApoptosis (associated with TNF-α and IL-1β secretion)
Ovarian Cancer CellsApoptosis, AutophagyNot fully specified in snippets

Inhibition of Cancer Cell Proliferation

This compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. Studies have shown that synthetic pardaxin inhibits the proliferation of HT1080 human fibrosarcoma cells in a dose-dependent manner. mdpi.comoncotarget.com It has also been observed to reduce the viability of oral squamous cell carcinoma (OSCC) cell lines, such as SCC-4, in a dose-dependent manner. nih.govnih.gov In murine MN-11 tumor cells, pardaxin has been shown to inhibit proliferation and reduce colony formation in a soft agar (B569324) assay. mdpi.comresearchgate.net The mechanism for this inhibition may involve interactions with the plasma membranes of cancer cells, which differ in lipid composition from non-transformed cells. mdpi.com

Cell LineEffect of this compound on ProliferationReference
HT1080Dose-dependent inhibition mdpi.comoncotarget.com
SCC-4Dose-dependent reduction in viability nih.govnih.gov
MN-11Inhibition and reduced colony formation mdpi.comresearchgate.net

Induction of Programmed Cell Death in Cancer Cells

This compound is known to induce programmed cell death, or apoptosis, in various cancer cells. It has been shown to induce apoptosis in HeLa cells, a human cervical carcinoma cell line. mdpi.comoncotarget.comoup.com In human fibrosarcoma HT-1080 cells, pardaxin triggers caspase-dependent and ROS-mediated apoptosis, characterized by increased externalization of plasma membrane phosphatidylserine and chromatin condensation. nih.govmdpi.com Pardaxin treatment of MN-11 cells resulted in morphological changes typical of apoptosis, including condensed chromatin, nuclear envelope lysis, and shrunken cytoplasm. mdpi.com Pardaxin has also been reported to induce apoptotic cell death in oral squamous carcinoma cells by activating caspase 3. oncotarget.com Studies in human cervical carcinoma HeLa cells suggest that pardaxin triggers both caspase- and AIF-dependent apoptotic pathways by inducing oxidative stress, the unfolded protein response (UPR), and phosphorylation of c-Jun. oup.com

Cell LineMechanism of Apoptosis InductionReference
HeLaInduction of programmed cell death, caspase- and AIF-dependent mdpi.comoncotarget.comoup.com
HT-1080Caspase-dependent and ROS-mediated apoptosis nih.govmdpi.com
MN-11Morphological changes typical of apoptosis, caspase-7 activation mdpi.comresearchgate.net
SCC-4Caspase 3 activation nih.govnih.govoncotarget.comscienceopen.com

Cell Cycle Arrest in Malignant Cells

This compound has been observed to induce cell cycle arrest in malignant cells, which contributes to the inhibition of proliferation. A cell cycle analysis indicated that pardaxin treatment resulted in the arrest of SCC-4 oral squamous cell carcinoma cells in the G2/M phase, thereby limiting cell proliferation. nih.govnih.govresearchgate.net Pardaxin has been reported to arrest the cell cycle of cancer cells in the G2/M phase, interfering with the cell proliferation process. frontiersin.org

Cell LineCell Cycle Arrest PhaseReference
SCC-4G2/M nih.govnih.govresearchgate.net
VariousG2/M frontiersin.org

Direct Cell Lysis and Necrotic Pathways

In addition to inducing apoptosis, this compound has also been shown to cause direct cell lysis and activate necrotic pathways in cancer cells. Transmission electron microscopy (TEM) showed that pardaxin altered the membrane structure of MN-11 cells similar to what a lytic peptide does. mdpi.comresearchgate.net Pardaxin was also demonstrated to cause cell necrosis in fibrosarcoma. frontiersin.org AMPs like pardaxin can induce the formation of pores in tumor cell membranes through mechanisms such as the barrel-stave, toroidal, and carpet models, leading to tumor lysis and death. frontiersin.org Surgical resection of canine histiocytomas treated with pardaxin revealed large areas of ulceration, suggesting that pardaxin acts like a lytic peptide. nih.govresearchgate.net

Selective Cytotoxicity Towards Malignant Cells

A significant characteristic of this compound is its selective cytotoxicity towards malignant cells while having less effect on normal cells. Pardaxin showed selective activity against HT-1080 cells but not normal WS-1 cells. nih.govmdpi.com This selective killing of cancer cells might be attributed to the nature of pardaxin's cationic sequence, which interacts more easily with the anionic plasma membranes of cancer cells. nih.gov The different affinities of AMPs for tumor and normal cells result in target specificity for tumor tissues. oup.com Pardaxin has been shown to be cytotoxic to various cervical cancer cells but has only small effects on normal cells, implying its effectiveness for cancer targeting. oup.com Importantly, pardaxin shows selectivity, as it does not induce lysis in human red blood cells at concentrations up to 15 µg/mL. researchgate.netresearchgate.net

Cell TypeCytotoxicity of this compoundReference
HT-1080 (cancer)Selective activity nih.govmdpi.com
WS-1 (normal)Relatively slight effect nih.govmdpi.com
Cervical cancer cellsCytotoxic oup.com
Normal cellsSmall effects oup.com
Human red blood cellsDoes not induce lysis researchgate.netresearchgate.net

Pre-clinical in vitro Cancer Models

This compound has been extensively studied in various pre-clinical in vitro cancer models to evaluate its anticancer potential. Studies have used murine MN-11 tumor cells to test the antitumor activity of synthetic pardaxin, showing inhibition of proliferation and induction of apoptosis. mdpi.comresearchgate.net Pardaxin has been researched for its antitumor properties via inducing apoptotic cell death in various cancer cell lines, including fibrosarcoma, oral squamous carcinoma, ovarian cancer cells, and cervical carcinoma. frontiersin.org In vitro studies using OSCC cell lines (SCC-4) demonstrated that pardaxin reduced cell viability in a dose-dependent manner and induced apoptosis. nih.govnih.govscienceopen.com Human fibrosarcoma HT-1080 cells have been used to show that pardaxin inhibits cell proliferation by inducing apoptosis. nih.govmdpi.com Pardaxin has also been evaluated in cervical cancer cell lines such as HeLa, HeLa299, CaSki, and C33A, showing dose- and time-dependent cell death. oup.com

Cancer Cell Line/ModelKey FindingsReference
MN-11 (murine fibrosarcoma)Inhibits proliferation, reduces colony formation, induces apoptosis mdpi.comresearchgate.net
Various cancer cell linesInduces apoptotic cell death (fibrosarcoma, OSCC, ovarian, cervical) frontiersin.org
SCC-4 (OSCC)Reduced viability, induced apoptosis, caused G2/M cell cycle arrest nih.govnih.govscienceopen.comresearchgate.net
HT-1080 (human fibrosarcoma)Inhibits proliferation, induces caspase-dependent and ROS-mediated apoptosis nih.govmdpi.com
HeLa, HeLa299, CaSki, C33A (cervical carcinoma)Dose- and time-dependent cell death, induces apoptosis pathways oup.com

Pre-clinical in vivo Tumor Models

The anticancer activity of this compound has also been investigated in pre-clinical in vivo tumor models. An antitumor effect was observed when pardaxin was used to treat mice with MN-11 cell growth, causing significant inhibition of tumor growth. researchgate.net Intratumoral administration of pardaxin inhibited tumor growth in mice. oncotarget.comnih.govresearchgate.net In a DMBA-induced hamster buccal pouch model of oral squamous cell carcinoma, pardaxin treatment substantially alleviated carcinogenesis. nih.govnih.govscienceopen.comresearchgate.net Studies in dogs with different types of refractory tumors, including perianal gland adenoma, showed that local injection of pardaxin resulted in a significant reduction of tumor growth. oncotarget.comnih.govresearchgate.net The data suggests that pardaxin retarded tumor development in vivo, possibly by suppressing both cell proliferation and tumor vascularization. mdpi.com

Animal ModelCancer TypeKey FindingsReference
Mice with MN-11 cell growthMurine fibrosarcomaSignificant inhibition of tumor growth mdpi.comresearchgate.net
Mice (intratumoral administration)Various tumor typesInhibited tumor growth oncotarget.comnih.govresearchgate.net
Hamster buccal pouch modelOral squamous cell carcinomaSubstantially alleviated carcinogenesis nih.govnih.govscienceopen.comresearchgate.net
Dogs with refractory tumorsVarious (e.g., perianal gland adenoma)Significant reduction of tumor growth oncotarget.comnih.govresearchgate.net

Neurobiological Effects and Mechanisms of Neurotoxicity

This compound exhibits significant neurobiological effects, primarily characterized by its excitatory action on neurons and induction of massive neurotransmitter release, which contributes to its neurotoxicity. mdpi.comnih.govacs.org It serves as a valuable pharmacological tool for investigating neuronal excitability and the mechanisms underlying neurotransmitter release. mdpi.comtandfonline.com

Modulation of Neuronal Signaling

This compound selectively modulates neuronal signaling pathways. acs.org Its action involves affecting intracellular ionic composition and ion-mediated signal transduction pathways. mdpi.com This modulation is intrinsically linked to its ability to induce excitatory responses in neuronal systems. mdpi.comnih.gov

Exocytosis Induction

A prominent effect of this compound is the induction of massive exocytosis of various neurotransmitters from nerve terminals. mdpi.comnih.govacs.orgtandfonline.com This includes the release of acetylcholine (B1216132) (ACh) at the neuromuscular junction, serotonin (B10506) (5-HT), norepinephrine (B1679862) in cerebral cortex preparations, and dopamine (B1211576) in chromaffin and PC12 cells. mdpi.comnih.gov This substantial release of neurotransmitters is considered to contribute significantly to this compound's toxicity. mdpi.comnih.gov Studies indicate that this compound-induced neurotransmitter exocytosis involves both Ca²⁺-dependent and Ca²⁺-independent mechanisms. mdpi.comtandfonline.commdpi.com Furthermore, this compound activates the arachidonic acid cascade and stimulates MAPK phosphorylation activity, which are proposed to be involved in the release process. mdpi.comacs.orgacs.org

Ionic Channel Selectivity and Voltage-Dependent Pore Formation

This compound interacts physically with cell membranes, forming voltage-dependent pores or ion channels that disrupt cellular functions. nih.govacs.orgnih.govmdpi.com In synthetic liposomes and planar lipid bilayers, this compound can form voltage-dependent pores. mdpi.comnih.gov These pores function as hydrated channels for permeant cations and display modest selectivity for charge. mdpi.com A widely accepted model for this compound's interaction with membranes is the "barrel-stave" model, where the peptide aggregates and forms pores, potentially leading to cellular content leakage. nih.govnih.gov The formation of these pores disrupts the ionic transport of osmoregulatory epithelium and presynaptic activity in mammals. nih.gov The study of this compound channels provides insights into the molecular structures underlying channel selectivity and voltage dependence. dtic.mil

Immunomodulatory Functions

This compound possesses immunomodulatory functions, contributing to the stimulation of the immune system and enhancement of immune cell activity. mdpi.comresearchgate.netmdpi.com Marine fish active peptides, including pardaxin, can stimulate the response of the immune system, enhance the activity and function of immune cells, and potentially improve the body's resistance. researchgate.net this compound has been shown to recruit and activate immune cells and play a role in controlling inflammation. mdpi.com Specific research indicates that this compound can induce the differentiation of THP-1 and U937 cells into mature macrophages with phagocytic ability. mdpi.com It also reduces the phagocytic ability and superoxide (B77818) anion production by leukemia cells. mdpi.com In studies related to wound healing, this compound treatment controlled the excess recruitment of monocytes and macrophages at the wound site. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Pardaxin 1 Analogues

Identification of Key Amino Acid Residues for Bioactivity

Research has focused on identifying specific amino acid residues or regions within the 33-amino-acid sequence of Pardaxin (B1611699) 1 that are critical for its bioactivity. Pardaxin 1 is understood to have a helix-hinge-helix structure. nih.gov The N-terminal region is considered important for the peptide's insertion into the lipid bilayer and aggregation. nih.govplos.org The C-terminal amphipathic alpha-helix is implicated in the formation of ion channels. nih.govnih.gov

Studies involving truncated and modified analogues have helped pinpoint the roles of different segments. For instance, a truncated analogue lacking 11 amino acids from the C-terminal domain showed significantly reduced hemolytic activity while retaining or increasing antibacterial potency, suggesting the C-terminal tail influences non-selective activity. nih.gov Substitution of specific residues, such as replacing Pro7 with Ala in an N-terminal fragment, can dramatically alter activity, leading to both antibacterial and hemolytic effects. oup.com The cationic residues, like Lys8 and Lys16, are also considered important for membrane interactions due to electrostatic attraction to negatively charged lipids in target membranes. plos.orghuji.ac.il Phenylalanine residues have also been shown to play important roles in peptide-membrane interactions. plos.orgnih.gov

Role of Amphipathicity in Membrane Perturbation

This compound is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. nih.govhuji.ac.il This amphipathicity is a key feature that drives its interaction with lipid membranes. plos.orghuji.ac.il The hydrophobic face of the peptide interacts with the hydrocarbon core of the lipid bilayer, while the hydrophilic face interacts with the aqueous environment or forms the lining of pores. plos.orghuji.ac.il

Impact of N-Terminal and C-Terminal Modifications on Potency

Modifications at the N- and C-termini of this compound have been shown to significantly impact its potency and selectivity. nih.govnih.gov For example, amidation of the C-terminus can enhance the electrostatic interaction with negatively charged bacterial membranes, potentially stabilizing the helical structure at the membrane interface and increasing antibacterial activity. nih.govmdpi.com The aminated form of full-length pardaxin exhibits high hemolytic and antibacterial activity. nih.gov

Conversely, removing the C-terminal region can reduce hemolytic activity while maintaining or increasing antibacterial potency. nih.gov Adding a positive charge to the N-terminus has been shown to increase antibacterial activity and abolish low hemolytic activity in a truncated analogue. nih.gov N-terminal modifications, such as succinamido modification, can influence alpha-helicity and affect the rate of pore formation and cytolytic activity. nih.gov These findings highlight the distinct roles of the termini in modulating the peptide's interaction with different cell membranes.

Design and Synthesis of this compound Derivatives and Truncated Peptides

Rational design principles, guided by SAR studies, are employed to create this compound derivatives and truncated peptides with tailored properties. nih.govnih.govresearchgate.net These designs often involve modifying the amino acid sequence to alter charge, hydrophobicity, amphipathicity, or secondary structure. researchgate.netupm.edu.my Truncation studies have explored shorter fragments of this compound to identify minimal active sequences and reduce synthesis costs. nih.govnih.gov For instance, truncated peptides corresponding to the N-terminal region have been synthesized and evaluated for activity. oup.com

Solid-phase peptide synthesis is a common method used to synthesize this compound and its analogues, allowing for precise control over the amino acid sequence and the introduction of modifications. nih.govias.ac.in This synthetic approach facilitates the creation of a wide range of derivatives for SAR studies and the development of potentially more effective or selective antimicrobial agents. nih.govias.ac.in

Strategies for Enhancing Specificity and Potency

Several strategies are employed to enhance the specificity and potency of this compound and its analogues. mdpi.comnih.gov These strategies often involve optimizing the peptide's physicochemical properties, such as charge, hydrophobicity, and amphipathicity, to favor interaction with target membranes (e.g., bacterial membranes) over host cell membranes (e.g., mammalian erythrocytes). mdpi.comoup.com

Modifications aimed at increasing the net positive charge or optimizing the distribution of charged and hydrophobic residues can enhance electrostatic interactions with negatively charged bacterial membranes. mdpi.com Truncation and amino acid substitutions are used to reduce hemolytic activity while maintaining or improving antibacterial efficacy. nih.govupm.edu.my The rational design of hybrid peptides, incorporating elements from this compound and other antimicrobial peptides, is another approach to broaden the antimicrobial spectrum or increase potency. upm.edu.myoup.com Furthermore, chemical modifications like N-terminal lipidation can enhance membrane interactions and antimicrobial activity. researchgate.net Strategies to improve stability against proteolytic degradation, such as incorporating D-amino acids or cyclization, are also explored to enhance in vivo potency. researchgate.netmdpi.comfrontiersin.org

Methodological Approaches in Pardaxin 1 Research

Isolation and Purification Techniques for Native Pardaxin (B1611699)

The native form of Pardaxin can be obtained through the collection of skin secretions from the sole fish Pardachirus marmoratus. This natural extraction process is followed by purification steps to isolate the specific Pardaxin peptide from the complex mixture of secreted substances smolecule.com. Purification of peptides obtained from natural sources or synthesis is commonly achieved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) nih.goviiitd.edu.in. RP-HPLC utilizes a stationary phase that is less polar than the mobile phase, allowing for the separation of peptides based on their hydrophobicity. The purity of the isolated peptide can be confirmed by various analytical methods, including HPLC traces, amino acid analysis, peptide sequencing, and mass spectrometry nih.gov.

Chemical Synthesis Methodologies (e.g., Solid-Phase Peptide Synthesis)

Due to the challenges in obtaining large quantities of native Pardaxin from natural sources, chemical synthesis is a crucial method for producing the peptide and its analogs for research core.ac.ukias.ac.in. Solid-phase peptide synthesis (SPPS) is a widely used technique for this purpose smolecule.comnih.goviiitd.edu.incore.ac.ukias.ac.in. This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support or resin core.ac.uk.

Standard SPPS methods, such as the 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, are commonly employed nih.goviiitd.edu.incore.ac.ukias.ac.in. In Fmoc chemistry, amino acids are protected with the Fmoc group, which is removed by a base like piperidine (B6355638) in each cycle to allow the coupling of the next amino acid core.ac.uk. Another approach, t-butyloxycarbonyl (Boc) chemistry, has also been used for Pardaxin synthesis core.ac.ukias.ac.in. SPPS can be performed manually or using automated peptide synthesizers nih.govcore.ac.ukias.ac.in.

After the peptide chain is assembled on the resin, it is cleaved from the support using reagents such as trifluoroacetic acid (TFA) core.ac.uk. The crude synthetic peptide is then typically purified using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) nih.goviiitd.edu.incore.ac.uk. The purity and identity of the synthesized peptide are verified by methods including HPLC, mass spectrometry (MS), amino acid analysis, and peptide sequencing nih.goviiitd.edu.incore.ac.ukias.ac.in. Studies have shown that SPPS can yield Pardaxin and its analogs with high purity core.ac.ukias.ac.in.

Cell Viability and Cytotoxicity Assays (e.g., MTS, MTT, Colony Formation)

Evaluating the effects of Pardaxin 1 on cell viability and cytotoxicity is a fundamental aspect of its research, particularly in the context of its potential as an anticancer agent. Several colorimetric and fluorometric assays are commonly employed for this purpose dojindo.comnih.govscispace.comresearchgate.net.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method that measures the metabolic activity of living cells dojindo.comscispace.comscienceopen.com. In this assay, metabolically active cells convert the yellow tetrazolium dye MTT into insoluble purple formazan (B1609692) crystals through the action of mitochondrial enzymes dojindo.comscispace.com. These crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically, with the intensity of the color being proportional to the number of viable cells dojindo.comscispace.comscienceopen.com. Studies on oral squamous cell carcinoma (OSCC) cells (SCC-4) treated with Pardaxin demonstrated a dose-dependent reduction in cell viability as assessed by the MTT assay scienceopen.com.

The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is similar to the MTT assay but utilizes a tetrazolium compound that is reduced by viable cells into a formazan product soluble in the culture medium dojindo.comscispace.comnih.gov. This eliminates the need for a solubilization step and allows for multiple readings from the same plate over time dojindo.com. The MTS assay has been used to assess the viability of human fibrosarcoma (HT-1080) cells and human epithelial carcinoma (HeLa) cells treated with Pardaxin iiitd.edu.innih.gov.

The colony formation assay, also known as the clonogenic assay, is a method used to assess the ability of individual cells to proliferate and form colonies nih.govscispace.comscienceopen.com. This assay is considered a sensitive measure of cell reproductive viability and is often used to evaluate the long-term effects of cytotoxic agents nih.govscispace.com. In studies with SCC-4 cells, the number of colonies significantly decreased after treatment with Pardaxin scienceopen.com.

Other assays mentioned in the context of cell viability and cytotoxicity include WST assays (like WST-1 and WST-8), which also produce water-soluble formazan products, and assays based on membrane permeability and enzyme release, such as the LDH (lactate dehydrogenase) release assay dojindo.comnih.govresearchgate.net.

Detailed research findings using these assays demonstrate the cytotoxic effects of Pardaxin on various cancer cell lines. For example, the MTT assay showed that Pardaxin suppressed the growth rate of SCC-4 cells in a dose-dependent manner, with concentrations ranging from 0 to 25 µg/mL scienceopen.com. The colony formation assay further supported these findings, showing a substantial decrease in SCC-4 cell colonies at 10 and 25 µg/mL of Pardaxin scienceopen.com. In HT-1080 cells, the MTS assay revealed a significant inhibition of cell viability by Pardaxin nih.gov.

Apoptosis Detection Assays (e.g., Annexin V/PI, TUNEL, Hoechst Staining)

Investigating whether this compound induces apoptosis (programmed cell death) is crucial for understanding its mechanism of action, particularly in cancer cells. Several assays are used to detect the hallmarks of apoptosis core.ac.uknih.govmdpi.commdpi.com.

The Annexin V/Propidium (B1200493) Iodide (PI) assay is a common method for identifying apoptotic and necrotic cells using flow cytometry nih.govnih.govcreative-biolabs.commedchemexpress.combiolegend.com. Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), a phospholipid that translocates from the inner to the outer leaflet of the cell membrane during the early stages of apoptosis creative-biolabs.commedchemexpress.combiolegend.com. PI is a membrane-impermeable dye that stains the DNA of cells with compromised membrane integrity, such as late apoptotic or necrotic cells nih.govnih.govcreative-biolabs.commedchemexpress.combiolegend.com. By using both Annexin V (typically conjugated to a fluorophore like FITC or APC) and PI, researchers can differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic or necrotic cells (Annexin V+/PI+) creative-biolabs.commedchemexpress.combiolegend.com. Studies on HT-1080 cells treated with Pardaxin showed an increase in the apoptotic cell population as detected by Annexin V/PI staining and flow cytometry nih.gov. Similarly, flow cytometric studies analyzing Annexin V and PI-stained ovarian cancer cells (PA-1 and SKOV3) evaluated the mechanism of cell death induced by Pardaxin mdpi.com.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a characteristic feature of later stages of apoptosis nih.govmdpi.com. This assay labels the free 3'-OH ends of fragmented DNA with modified nucleotides nih.gov. Immunofluorescence staining using the TUNEL assay on PA-1 and SKOV3 cells treated with Pardaxin revealed DNA fragmentation, indicated by green fluorescence mdpi.com. The percentage of TUNEL-positive cells significantly increased after Pardaxin treatment mdpi.com.

Hoechst staining utilizes fluorescent dyes, such as Hoechst 33342 or Hoechst 33258, that bind to DNA and are used to visualize nuclear morphology core.ac.uknih.govnih.govmdpi.comcreative-biolabs.com. Apoptotic cells often exhibit characteristic nuclear changes, including chromatin condensation and nuclear fragmentation, which can be observed with Hoechst staining under a fluorescence microscope nih.govnih.gov. Morphological assessment of apoptosis in HT-1080 cells treated with Pardaxin was performed using Hoechst 33342 staining nih.gov.

Research findings using these assays confirm the ability of Pardaxin to induce apoptosis in cancer cells. Annexin V/PI assays showed a significant increase in apoptotic HT-1080 cells after Pardaxin treatment nih.gov. TUNEL assays demonstrated increased DNA fragmentation in Pardaxin-treated ovarian cancer cells mdpi.com. Hoechst staining revealed morphological changes indicative of apoptosis in HT-1080 cells nih.gov. Furthermore, studies have shown that Pardaxin can activate caspases, key executioners of the apoptotic pathway, such as caspase-3 and caspase-7 scienceopen.comnih.govmdpi.comoup.com. Immunofluorescence staining of cleaved caspase-3 in SCC-4 cells showed a significant increase after Pardaxin treatment scienceopen.com. Western blot analysis also confirmed the increase in cleaved caspase-3 and caspase-9 in ovarian cancer cells treated with Pardaxin mdpi.com.

Membrane Permeabilization and Ion Flux Assays (e.g., NPN uptake, Calcium Imaging)

Pardaxin's mechanism of action often involves interactions with cell membranes, leading to permeabilization and disruption of ion homeostasis smolecule.comnih.govnih.govnih.govrcsb.org. Several assays are used to study these membrane-related effects core.ac.ukdojindo.comresearchgate.netmedchemexpress.comoup.com.

The NPN (1-N-phenylnaphthylamine) uptake assay is a common method for measuring the permeabilization of the outer membrane of Gram-negative bacteria plos.orgnih.gov. NPN is a hydrophobic fluorescent probe that is normally excluded by the intact outer membrane but exhibits increased fluorescence when it partitions into the hydrophobic environment of the membrane plos.orgnih.gov. Increased NPN fluorescence upon addition of a peptide indicates that the peptide has disrupted the outer membrane, allowing NPN to enter plos.orgnih.gov. This assay has been used to demonstrate that Pardaxin can efficiently permeabilize the outer membrane of E. coli nih.gov.

Calcium imaging techniques are used to measure changes in intracellular calcium ion concentration smolecule.com. Pardaxin is known to interfere with ionic transport and can form voltage-gated ion channels nih.gov. Studies have shown that Pardaxin interactions with cellular components can lead to increased calcium influx smolecule.com. While specific details of calcium imaging experiments with this compound were not extensively detailed in the provided results, the mention of increased calcium influx smolecule.com suggests that techniques like calcium imaging would be relevant for studying this aspect of Pardaxin's activity.

Other assays for assessing membrane permeabilization include leakage assays using entrapped fluorescent markers like carboxyfluorescein in lipid vesicles nih.gov. Disruption of the vesicle membrane by a peptide leads to the leakage and de-quenching of the fluorophore, resulting in increased fluorescence nih.gov. Assays using DNA intercalating dyes, such as propidium iodide (PI) and SYTOX dyes, can also report on membrane permeabilization, as these dyes can only enter cells with compromised membranes to bind to DNA nih.gov.

Research findings highlight Pardaxin's membrane-disrupting properties. The NPN uptake assay demonstrated that Pardaxin permeabilizes the outer membrane of E. coli in a dose-dependent manner plos.orgnih.gov. Pardaxin is described as a pore-forming peptide that interacts with lipid bilayers, leading to pore formation or membrane permeabilization and subsequent leakage of intracellular contents smolecule.comnih.govrcsb.org. Its interaction with membranes can alter membrane dynamics and increase calcium influx smolecule.com.

Emerging Research Directions and Future Prospects for Pardaxin 1

Development of Next-Generation Antimicrobial Agents

Pardaxin (B1611699) 1 is being investigated as a template for developing next-generation antimicrobial agents. Its ability to disrupt bacterial cell membranes offers a mechanism that may reduce the likelihood of resistance development compared to traditional antibiotics that target specific cellular processes. nih.govresearchgate.net Studies have shown Pardaxin 1's efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govnih.govasm.org Research comparing Pardaxin (1-22), a fragment of the full peptide, with other antimicrobial peptides like MSI-78 (4-20) has shown pronounced activity against tested bacteria, with mechanistic studies confirming strong membrane interaction contributing to their potency. researchgate.netnih.gov This provides guidance for the further design of Pardaxin fragments as therapeutics against multidrug-resistant (MDR) pathogens. nih.gov

Advancements in Anticancer Peptide-Based Therapies

This compound has demonstrated promising anticancer activity in various cancer cell lines, including fibrosarcoma, oral squamous carcinoma, ovarian cancer cells, and cervical carcinoma. frontiersin.org Its anticancer mechanisms are diverse and include inducing apoptosis, cell cycle arrest, and cell lysis. researchgate.net Studies have shown that this compound can trigger caspase-dependent and ROS-mediated apoptosis in human fibrosarcoma HT-1080 cells. mdpi.comnih.gov In ovarian cancer cells (PA-1 and SKOV3), this compound has been shown to induce apoptosis through the activation of caspases-9/3, Bid, t-Bid, and Bax, while downregulating Bcl-2. mdpi.com It also leads to the overproduction of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. mdpi.com Furthermore, this compound has been observed to fragment the mitochondrial network by upregulating mitochondrial fission proteins and downregulating fusion proteins in these cells. mdpi.com Research also suggests this compound can induce cell necrosis and autophagy in certain cancer cell lines. frontiersin.org The selective targeting of cancer cells by this compound, while exhibiting limited toxicity to normal cells, makes it a promising candidate for further development in cancer therapy. frontiersin.orgresearchgate.net Studies in canine models have also shown local injection of this compound resulting in a significant reduction of perianal gland adenoma growth. nih.gov

Novel Delivery Systems for Peptide Therapeutics

A key challenge for peptide therapeutics like this compound is their delivery and stability in vivo. Research is exploring novel delivery systems to overcome these limitations. While traditional administration is often parenteral, there is considerable focus on non-invasive routes such as pulmonary, oral, and transdermal delivery to improve patient compliance. nih.gov Alkylsaccharides, for instance, are being investigated for their potential to enhance transmucosal absorption of peptides, allowing for non-invasive administration. drug-dev.com These excipients can also contribute to the stabilization of peptide therapeutics and potentially reduce immunogenicity. drug-dev.com The development of effective delivery systems is crucial for translating the therapeutic potential of this compound into clinical applications.

Exploration of Immunotherapeutic Applications

Beyond its direct antimicrobial and cytotoxic effects, the immunomodulatory functions of antimicrobial peptides like this compound are being explored. nih.govresearchgate.net Research suggests that this compound can influence immune responses. In a mouse model of MRSA infection, this compound treatment controlled excess recruitment of monocytes and macrophages and increased the expression of vascular endothelial growth factor (VEGF), contributing to enhanced wound healing. researchgate.netasm.orgnih.gov Studies also indicate that this compound can induce leukemia cells to differentiate into macrophage-like cells with immunostimulatory functions by activating the MyD88 protein via the toll-like receptor (TLR2)/MyD88 signaling pathway. frontiersin.org The potential of this compound to modulate the immune system opens avenues for its use in immunotherapeutic strategies, potentially in combination with other treatments. researchgate.net

Role in Combating Antimicrobial Resistance

The increasing global health problem of antimicrobial resistance highlights the urgent need for alternative antimicrobial agents. nih.govresearchgate.net this compound's mechanism of action, which involves the physical disruption of the bacterial cell membrane, makes it less likely for bacteria to develop resistance compared to antibiotics that target specific cellular processes. nih.govresearchgate.net Studies have shown that this compound and its analogues can serve as a basis for the design of therapeutic agents that may be more difficult for bacteria to resist. researchgate.net Research comparing Pardaxin (1-22) with other AMPs has demonstrated its potent activity against nosocomial bacterial pathogens, further supporting its potential in combating MDR strains. nih.govresearchgate.net The synergistic potential of this compound with existing antibiotics is also being investigated as a strategy to enhance efficacy and potentially reduce the development of resistance. iiitd.edu.in

Bioengineering and Protein Engineering of this compound for Enhanced Functionality

Bioengineering and protein engineering techniques are being applied to this compound to enhance its functionality, specificity, and stability. This involves modifying its sequence, length, charge, and other properties to improve its therapeutic profile. iiitd.edu.in Rational design and phage display are among the technologies being used to develop engineered peptides with improved efficacy and reduced toxicity. researchgate.net Studies have explored truncated forms of this compound, such as Pardaxin-6, which have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, similar to the full-length peptide but with potential advantages in synthesis cost. iiitd.edu.in Protein engineering, aided by advances in directed evolution, de novo design, and machine learning, plays a crucial role in developing engineered proteins with enhanced or altered functionality for biomedical applications. nih.govstanford.eduumich.edu These approaches can accelerate the discovery and optimization of this compound variants with tailored properties for specific therapeutic uses. stanford.eduumich.edu

Q & A

Q. Basic Research Focus

Q. Methodological Guidance :

  • Use RNA sequencing (RNA-seq) to identify differentially expressed genes (e.g., c-FOS) in pardaxin-treated cancer cells.
  • Employ flow cytometry or ROS-sensitive dyes (e.g., DCFH-DA) to quantify oxidative stress.

How can researchers resolve contradictions in pardaxin's cytotoxic efficacy across different cancer cell lines?

Advanced Research Focus
Discrepancies in pardaxin's potency may stem from variations in cell line genetics, membrane lipid composition, or expression of resistance factors (e.g., drug efflux pumps). For example, fibrosarcoma (HT-1080) cells show c-FOS-dependent apoptosis, while other lines may rely on alternate pathways.

Q. Methodological Guidance :

  • Conduct comparative studies using panels of cancer cell lines with annotated genomic profiles.
  • Perform lipidomic analysis to correlate membrane composition with pardaxin sensitivity.

What experimental design considerations are critical for in vivo studies of pardaxin's antitumor activity?

Advanced Research Focus
In murine xenograft models, pardaxin (25 mg/kg) significantly inhibits tumor growth but requires careful optimization of dosage, administration route (e.g., local vs. systemic), and toxicity monitoring.

Q. Methodological Guidance :

  • Define endpoints (e.g., tumor volume reduction, survival rate) and use bioluminescent imaging for real-time tracking.
  • Include control groups receiving vehicle or standard chemotherapeutics.

How can pardaxin's selectivity for cancer cells be exploited in combination therapies?

Advanced Research Focus
Pardaxin’s membrane-disrupting properties may synergize with chemotherapeutics that target intracellular pathways. For example, combining pardaxin with ER stress enhancers (e.g., bortezomib) could amplify apoptosis.

Q. Methodological Guidance :

  • Use Chou-Talalay synergy assays to quantify drug interactions.

What are best practices for ensuring reproducibility in pardaxin-related experiments?

Basic Research Focus
Detailed documentation of peptide synthesis, purification (e.g., HPLC), and characterization (e.g., mass spectrometry) is essential. Batch-to-batch variability can affect bioactivity.

Q. Methodological Guidance :

  • Publish full experimental protocols, including solvent systems, peptide concentrations, and incubation times.
  • Deposit raw data (e.g., RNA-seq datasets) in public repositories like Gene Expression Omnibus (GEO).
  • Follow journal guidelines for supplementary materials (e.g., Beilstein Journal of Organic Chemistry) .

What gaps exist in understanding pardaxin's translational potential for veterinary or human medicine?

Advanced Research Focus
While pardaxin reduces perianal gland adenomas in dogs, its pharmacokinetics (e.g., half-life, biodistribution) and long-term safety in large mammals remain understudied.

Q. Methodological Guidance :

  • Conduct dose-escalation trials in companion animals with spontaneous tumors.
  • Use radiolabeled pardaxin to track biodistribution in preclinical models.

How should researchers approach transcriptomic data analysis in pardaxin-treated cells?

Basic Research Focus
RNA-seq data from pardaxin-treated HT-1080 cells revealed c-FOS induction. Analytical rigor is needed to distinguish primary responses from secondary effects.

Q. Methodological Guidance :

  • Use bioinformatics tools (e.g., DAVID, GSEA) for pathway enrichment analysis.
  • Validate findings with qRT-PCR or single-cell RNA-seq.

What ethical and regulatory steps are required for preclinical pardaxin studies?

Basic Research Focus
In vivo studies must adhere to institutional animal care guidelines (e.g., IACUC approvals). Toxicity assessments should align with OECD or FDA standards.

Q. Methodological Guidance :

  • Submit detailed research proposals to ethics committees, including justification of animal models.
  • Monitor adverse events (e.g., weight loss, organ toxicity) rigorously.
  • Reference ARRIVE guidelines for reporting animal research .

How can pardaxin's interaction with lipid bilayers be modeled in vitro?

Basic Research Focus
Pardaxin’s mechanism involves pore formation in lipid membranes. Biophysical assays can elucidate structure-activity relationships.

Q. Methodological Guidance :

  • Use artificial lipid bilayers or giant unilamellar vesicles (GUVs) for permeability assays.
  • Apply circular dichroism (CD) spectroscopy to study peptide secondary structure.

What statistical methods are appropriate for analyzing pardaxin's dose-response data?

Basic Research Focus
Dose-response curves (e.g., IC50 calculations) require nonlinear regression models.

Q. Methodological Guidance :

  • Use software like GraphPad Prism for curve fitting (e.g., log[inhibitor] vs. response).
  • Apply ANOVA with post-hoc tests for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.